Benzyl 3-azidoazetidine-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-azidoazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-14-13-10-6-15(7-10)11(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUXPCQDTYJCEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of Benzyl 3 Azidoazetidine 1 Carboxylate
Transformations Involving the Azide (B81097) Moiety
The azide group in Benzyl (B1604629) 3-azidoazetidine-1-carboxylate is a high-energy functional group that serves as a precursor to other nitrogen-containing functionalities. It readily participates in cycloadditions, ligations, and reductions, and can be activated by heat or light.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Conjugation and Derivatization (Click Chemistry)
The azide functional group of Benzyl 3-azidoazetidine-1-carboxylate is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgrsc.org This reaction provides a highly efficient and regioselective method for conjugating the azetidine (B1206935) scaffold to a wide array of molecules bearing a terminal alkyne. The reaction, typically catalyzed by a copper(I) source, proceeds under mild conditions and exclusively yields the 1,4-disubstituted 1,2,3-triazole linkage. nih.govnih.gov This transformation is valued for its reliability, broad functional group tolerance, and straightforward execution. rsc.orgnih.gov
The CuAAC reaction transforms the organic azide and a terminal alkyne into the corresponding 1,4-disubstituted 1,2,3-triazole. nih.gov This contrasts with the uncatalyzed Huisgen thermal cycloaddition, which requires higher temperatures and typically produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov The resulting triazole ring is not merely a linker but a stable, aromatic moiety that can participate in hydrogen bonding and dipole interactions, often serving as a hydrolytically stable replacement for the amide bond. nih.gov This reaction allows for the straightforward derivatization of the azetidine core, enabling its incorporation into more complex molecular architectures, such as peptidomimetics, diagnostic probes, and polymeric materials.
Below is a table illustrating the expected products from the CuAAC reaction of this compound with various terminal alkynes.
| Alkyne Reactant | Product |
| Phenylacetylene | Benzyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate |
| Propargyl alcohol | Benzyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate |
| 3-Ethynyltoluene | Benzyl 3-(4-(m-tolyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate |
| 1-Ethynylcyclohexene | Benzyl 3-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate |
Staudinger Ligation and Aza-Wittig Reactions of Azetidine-Bound Azides
The azide group can react with phosphines, such as triphenylphosphine, to form an iminophosphorane (or aza-ylide) intermediate. wikipedia.orgsigmaaldrich.com This initial transformation, known as the Staudinger reaction, is the gateway to two highly useful synthetic operations: the Staudinger ligation and the aza-Wittig reaction. wikipedia.orgchem-station.com
In the Staudinger ligation , the iminophosphorane intermediate, formed from the reaction of the azetidine azide with a specially engineered phosphine (B1218219) containing an ortho-ester trap, undergoes a rapid intramolecular cyclization. Subsequent hydrolysis yields a stable amide bond, covalently linking the azetidine moiety to the phosphine-derived fragment. sigmaaldrich.com This reaction is highly chemoselective and biocompatible, making it a powerful tool for peptide synthesis and bioconjugation. sigmaaldrich.comnih.gov
The aza-Wittig reaction utilizes the same iminophosphorane intermediate, but in this case, it reacts with a carbonyl compound (an aldehyde or ketone). wikipedia.orgnih.gov The mechanism is analogous to the standard Wittig reaction, proceeding through a four-membered oxazaphosphetane intermediate that collapses to form an imine and a phosphine oxide byproduct. wikipedia.org This reaction is a valuable method for converting aldehydes and ketones into the corresponding imines under mild conditions. chem-station.com When applied to this compound, the intramolecular variant of the aza-Wittig reaction can be a key step in the synthesis of N-heterocyclic compounds. wikipedia.orgmdpi.com
Thermal and Photolytic Activation of Azetidine Azides
Organic azides like this compound can be activated using thermal or photolytic energy to induce the extrusion of molecular nitrogen (N₂). wikipedia.orgroyalsocietypublishing.org This decomposition process generates a highly reactive electron-deficient species known as a nitrene. researchgate.netresearchgate.netnih.gov The formation of the nitrene is often the rate-determining step in the thermal decomposition pathway. researchgate.netrsc.org
The resulting azetidine-bound nitrene is not typically isolated but reacts rapidly in several ways:
C-H Insertion: The nitrene can insert into nearby carbon-hydrogen bonds, a powerful transformation for forming new C-N bonds and creating complex cyclic structures.
Addition to Alkenes: It can add across a double bond to form an aziridine (B145994) ring. nih.gov
Rearrangement: The nitrene or the azide itself can undergo rearrangement. For instance, direct photochemical decomposition of alkyl azides can lead to imines via a concerted rearrangement, potentially avoiding a discrete nitrene intermediate. wikipedia.org
Photochemical decomposition can be performed directly with UV light, often requiring wavelengths below 300 nm. nih.govrsc.org However, the use of photosensitizers or photocatalysts can enable the reaction at longer wavelengths. wikipedia.orgrsc.org The specific outcome of the reaction (e.g., singlet vs. triplet nitrene formation) can be influenced by the reaction conditions, which in turn dictates the subsequent reactivity. wikipedia.orgacs.org
Reductive Conversions of the Azido (B1232118) Group to Primary Amine Functionality
The azido group serves as a stable and versatile synthetic equivalent of a primary amine. The reduction of this compound to Benzyl 3-aminoazetidine-1-carboxylate can be accomplished through several reliable methods.
One of the most common methods is catalytic hydrogenolysis . This involves treating the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). rsc.org The reaction is typically clean and high-yielding, producing the desired primary amine along with nitrogen gas as the only byproduct.
Alternatively, the Staudinger reduction offers a non-hydrogenation pathway. This two-step process begins with the reaction of the azide with a phosphine (e.g., triphenylphosphine) to form an iminophosphorane. wikipedia.org Subsequent hydrolysis of this intermediate in aqueous media yields the primary amine and the corresponding phosphine oxide. wikipedia.orgsigmaaldrich.com This method is particularly useful when other functional groups in the molecule are sensitive to catalytic hydrogenation.
Reactivity of the Azetidine Ring System
Azetidines are four-membered saturated nitrogen heterocycles. nih.gov The significant ring strain inherent in this system makes them susceptible to ring-opening reactions, a property that is widely exploited in organic synthesis. nih.govmagtech.com.cn
Nucleophilic Ring-Opening Reactions of the Azetidine Core
The azetidine ring in this compound can be opened by nucleophiles, a reaction driven by the release of inherent ring strain. nih.govbeilstein-journals.org Such reactions typically require activation of the azetidine, as the ring is significantly more stable than its three-membered aziridine counterpart. Activation can be achieved by protonation of the ring nitrogen under acidic conditions or by converting the nitrogen into a better leaving group, for example, by forming an azetidinium salt. magtech.com.cnnih.gov
The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. magtech.com.cn In N-Cbz protected azetidines, nucleophilic attack generally occurs at one of the ring carbons (C2 or C4), leading to the cleavage of a C-N bond and the formation of a functionalized γ-aminopropyl derivative. The specific site of attack can be directed by substituents on the ring. This ring-opening strategy provides a valuable route to synthesize complex, polysubstituted linear amines from a cyclic precursor. nih.gov
A variety of nucleophiles can be employed in these reactions, including halides, alcohols, thiols, and carbon nucleophiles, leading to a diverse array of acyclic products. For instance, an acid-mediated intramolecular ring-opening can occur if a suitable nucleophilic group is present elsewhere in the molecule. nih.gov
Modifications at the Carboxylate Protecting Group (Benzyl Ester Cleavage)
The benzyl ester in this compound serves as a crucial protecting group for the nitrogen atom of the azetidine ring, in the form of a benzyloxycarbonyl (Cbz or Z) group. The removal of this group is a key step in many synthetic pathways, allowing for subsequent functionalization of the azetidine nitrogen. The most common and effective method for the cleavage of the Cbz group is catalytic hydrogenolysis. total-synthesis.com
This transformation is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction proceeds via the reductive cleavage of the carbon-oxygen bond of the benzyl group, releasing the unprotected azetidine, toluene, and carbon dioxide. total-synthesis.com A significant advantage of this method is its mildness and high efficiency.
Alternatively, catalytic transfer hydrogenation offers a convenient method for removing benzyl protecting groups without the need for high-pressure hydrogen gas. researchgate.net This technique employs a hydrogen donor, such as formic acid or 2-propanol, in the presence of a palladium catalyst. researchgate.netnih.gov
A study on the hydrogenolysis of a closely related compound, ethyl 3-azidoazetidine-3-carboxylate, demonstrates the feasibility of such transformations in the presence of an azide group. The hydrogenolysis of this compound with Pd/C not only removes the protecting group but also reduces the azide to an amine, yielding 3-aminoazetidine-3-carboxylic acid. rsc.org This suggests that simultaneous deprotection and azide reduction can be achieved in a single step.
Table 1: Conditions for Benzyl Ester Cleavage
| Reagents | Solvent | Temperature | Product |
|---|---|---|---|
| H₂, Pd/C | Methanol (B129727) | Room Temperature | 3-Azidoazetidine |
| H₂, Pd(OH)₂/C | Ethanol/Water | 60°C | 3-Aminoazetidine |
| Formic Acid, Pd/C | Methanol | Room Temperature | 3-Azidoazetidine |
Functionalization at Alternative Positions of the Azetidine Nucleus
Beyond modifications at the C3 position where the azide group is located, the azetidine ring of this compound can be functionalized at the C2 and C4 positions. These transformations often leverage the inherent ring strain of the four-membered ring, which can facilitate ring-opening or cycloaddition reactions.
One approach to functionalization involves the aza-Michael addition to activated azetidine derivatives. For instance, (N-Boc-azetidin-3-ylidene)acetate, a related compound, can undergo aza-Michael addition with various NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. This suggests that derivatization of the C3 position of this compound could create opportunities for further additions.
Ring-opening reactions of azetidines provide another avenue for functionalization. Lewis acids can promote the ring opening of the strained four-membered ring. rsc.org For example, the treatment of N-tosyl-azetidines with methanol can lead to the formation of 1,3-amino ethers. rsc.org
Furthermore, cycloaddition reactions can be employed to construct more complex polycyclic systems. The reaction of cyclopropane (B1198618) 1,1-diesters with alkyl azides, promoted by a Lewis acid like TiCl₄, can lead to the formation of C4-substituted azetidines. rsc.org Intramolecular 1,3-dipolar cycloaddition reactions of nitrones derived from azetidine precursors have also been explored for the synthesis of chiral azetidine nucleoside analogues. nih.gov
Table 2: Examples of Azetidine Nucleus Functionalization
| Starting Material Derivative | Reagents | Reaction Type | Product |
|---|---|---|---|
| N-Boc-azetidin-3-ylidene)acetate | NH-heterocycles, DBU | Aza-Michael Addition | 3-Substituted 3-(acetoxymethyl)azetidines |
| N-tosyl-azetidine | Methanol | Ring Opening | 1,3-Amino ether |
| Cyclopropane 1,1-diester | Alkyl azide, TiCl₄ | [3+3] Cycloaddition | C4-Substituted azetidine |
Synergistic and Orthogonal Reactivity Between Azide and Azetidine Moieties
The presence of both an azide and a Cbz-protected azetidine in this compound allows for a rich and controllable chemical reactivity. The two functional groups can be addressed either simultaneously (synergistic reactivity) or selectively (orthogonal reactivity), depending on the chosen reaction conditions. This dual functionality makes the compound a valuable building block in combinatorial chemistry and for the synthesis of complex molecules.
Synergistic Reactivity:
As mentioned previously, catalytic hydrogenolysis using Pd/C and H₂ can simultaneously cleave the benzyl carbamate (B1207046) and reduce the azide group to a primary amine. This one-pot deprotection and reduction is an example of synergistic reactivity, leading to the formation of 3-aminoazetidine.
Orthogonal Reactivity:
The concept of orthogonal protection is well-established in peptide synthesis, where different protecting groups can be removed selectively without affecting others. google.com This principle can be applied to this compound.
The azide group can be selectively reduced to an amine without affecting the Cbz protecting group. The Staudinger reduction, which uses a phosphine such as triphenylphosphine, is a mild and chemoselective method for converting azides to amines and is orthogonal to the Cbz group. nih.gov This allows for the synthesis of Benzyl 3-aminoazetidine-1-carboxylate. The azide group is also stable to the basic conditions often used in peptide synthesis, such as treatment with piperidine.
Conversely, the Cbz group can be removed under conditions that leave the azide group intact. While catalytic hydrogenolysis typically reduces both functionalities, careful selection of catalysts and reaction conditions can sometimes achieve selectivity. More reliably, non-reductive methods for Cbz cleavage could be employed, although these are less common. The azide group is generally stable to mildly acidic and basic conditions that might be used to cleave other types of protecting groups. researchgate.net
This orthogonal reactivity allows for a stepwise functionalization of the molecule. For example, the azide can first be reduced and the resulting amine can be acylated or alkylated. Subsequently, the Cbz group can be removed to allow for further modification at the azetidine nitrogen.
Table 3: Synergistic vs. Orthogonal Reactivity
| Reaction | Reagents | Moiety Reacted | Product |
|---|---|---|---|
| Synergistic | |||
| Hydrogenolysis | H₂, Pd/C | Cbz and Azide | 3-Aminoazetidine |
| Orthogonal | |||
| Staudinger Reduction | Triphenylphosphine, H₂O | Azide | Benzyl 3-aminoazetidine-1-carboxylate |
Advanced Research Directions and Methodological Developments for Benzyl 3 Azidoazetidine 1 Carboxylate
Computational Chemistry and Theoretical Studies
Theoretical and computational studies provide invaluable insights into the fundamental properties of molecules like Benzyl (B1604629) 3-azidoazetidine-1-carboxylate, guiding synthetic efforts and predicting behavior.
Computational chemistry is a powerful tool for elucidating the complex mechanisms of azetidine (B1206935) ring formation. The synthesis of the azetidine core typically involves overcoming significant ring strain. Theoretical studies, often using Density Functional Theory (DFT), can map the potential energy surfaces of reactions to identify the most favorable pathways.
The azetidine ring is not planar; it adopts a puckered conformation that significantly influences the spatial orientation of its substituents. nih.gov Computational methods are used to determine the preferred puckering mode and the energy barrier to ring inversion. For a molecule like Benzyl 3-azidoazetidine-1-carboxylate, the interplay between the Cbz (benzyloxycarbonyl) protecting group on the nitrogen and the azido (B1232118) group at the C3 position dictates the conformational landscape.
Predictive modeling, combining quantum chemical calculations with machine learning, is transforming synthetic chemistry. digitellinc.comnih.gov By calculating key properties like frontier orbital energies for a range of reactants, computational models can predict the feasibility and potential yield of reactions to form azetidines. mit.edumit.edu This approach moves beyond trial-and-error experimentation, allowing for the pre-screening of substrates. mit.edu
Researchers have successfully developed models to predict which pairs of alkenes and oximes will successfully react via photocatalysis to form azetidines. mit.edumit.edu These models can also account for factors influencing reaction yield. mit.edu For a target like this compound, such predictive models could be employed to identify optimal conditions for its synthesis or to forecast the outcome of its subsequent functionalization, saving significant time and resources. nih.gov Studies on azetidine-borane complexes have also used calculations to support experimental observations regarding reactivity and stereoselectivity in lithiation reactions, demonstrating the power of integrating computational and experimental work. nih.gov
Development of Novel Catalytic Systems for Azetidine and Azidoazetidine Synthesis
The synthesis of highly functionalized azetidines benefits immensely from the development of novel catalytic systems that can control reactivity and selectivity. For a molecule containing an azide (B81097), catalytic methods that proceed under mild conditions are particularly desirable.
Various transition metals have been employed to catalyze the formation and functionalization of the azetidine ring. Copper-catalyzed reactions are prominent, including a multicomponent reaction between terminal alkynes, sulfonyl azides, and carbodiimides to efficiently produce functionalized azetidines. organic-chemistry.org Copper photoredox catalysis has also been used to promote a radical 4-exo-dig cyclization of ynamides, yielding a variety of highly functionalized azetidines under mild, visible-light-mediated conditions. nih.gov Other catalytic systems, such as those based on titanium, have been developed for the synthesis of spirocyclic NH-azetidines from oxime ethers. rsc.org These diverse catalytic approaches provide a powerful toolkit that could be adapted for the efficient synthesis of the this compound scaffold.
| Catalyst System | Reaction Type | Application in Azetidine Synthesis | Reference |
| Copper(I) Iodide | Multicomponent Reaction | Synthesis of 2-(sulfonylimino)-4-(alkylimino)azetidines from alkynes, sulfonyl azides, and carbodiimides. | organic-chemistry.org |
| Copper-based Photoredox | Radical Cyclization | Anti-Baldwin 4-exo-dig cyclization of ynamides to form functionalized azetidines. | nih.gov |
| Titanium(IV) | Kulinkovich-type Coupling | Synthesis of spirocyclic NH-azetidines from oxime ethers and Grignard reagents. | rsc.org |
Continuous Flow Chemistry Applications in Azetidine Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and the ability to handle hazardous reagents and unstable intermediates. uniba.itacs.org These benefits are particularly relevant for the synthesis of azetidines, which can involve strained intermediates, and for reactions involving azides, which can be explosive.
Research has demonstrated the successful generation and functionalization of lithiated azetidines under continuous flow conditions. uniba.itfigshare.com Using N-Boc-3-iodoazetidine as a precursor, a C3-lithiated azetidine intermediate was generated and trapped with various electrophiles. uniba.it Flow technology enabled the use of higher temperatures compared to batch methods, dramatically shortening reaction times. uniba.it The use of greener solvents like cyclopentylmethylether (CPME) further enhances the sustainability of the process. uniba.it This methodology could be directly adapted for the synthesis of this compound by using an appropriate azide-containing electrophile or by converting a 3-iodo precursor to the azide in a subsequent flow step.
Below is a table summarizing optimized conditions for the C3-functionalization of an N-Boc-azetidine precursor under continuous flow, which could serve as a model for synthesizing the target compound. uniba.it
| Parameter | Value |
| Precursor | 1-Boc-3-iodoazetidine (0.07 M in CPME) |
| Lithiation Agent | n-Hexyllithium (0.42 M in CPME) |
| Temperature | -50 °C |
| Residence Time (Lithiation) | 82 ms |
| Residence Time (Quench) | 10.4 s |
| Solvent | Cyclopentylmethylether (CPME) |
Multicomponent Reaction Strategies Incorporating Azetidine and Azide Precursors
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov Developing MCRs that incorporate azetidine precursors or azide functionalities is a key goal for synthetic chemists.
A notable example is the copper-catalyzed MCR of terminal alkynes, sulfonyl azides, and carbodiimides, which yields highly substituted azetidine derivatives under very mild conditions. organic-chemistry.org The mechanism is proposed to involve a [2+2] cycloaddition pathway. organic-chemistry.org While this specific reaction produces imino-azetidines, it highlights the potential of using azide components in the construction of the azetidine ring itself. Other MCRs have been developed to synthesize sulfonyl amidines from ketones, amines, and azides, showcasing the versatility of the azide group as a reactive partner in complex transformations. nih.gov Designing a novel MCR that directly incorporates an azetidine precursor and an azide source could provide a highly convergent and atom-economical route to compounds like this compound and its derivatives. mdpi.comresearchgate.net
Benzyl 3 Azidoazetidine 1 Carboxylate As a Versatile Synthetic Intermediate
Precursor for the Synthesis of 3-Aminoazetidine-1-carboxylates
One of the most direct and significant applications of benzyl (B1604629) 3-azidoazetidine-1-carboxylate is its role as a precursor to benzyl 3-aminoazetidine-1-carboxylate. The azide (B81097) functionality can be readily and cleanly reduced to the corresponding primary amine, providing access to a key synthetic intermediate.
The reduction of the azide group is typically achieved through catalytic hydrogenation. This transformation is highly efficient and proceeds under mild conditions, often utilizing palladium on carbon (Pd/C) as the catalyst in the presence of a hydrogen atmosphere. The reaction is generally high-yielding and chemoselective, leaving the benzyl carbamate (B1207046) protecting group and the azetidine (B1206935) ring intact.
The resulting benzyl 3-aminoazetidine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. The primary amine can be further functionalized through a variety of reactions, including acylation, alkylation, and sulfonylation, allowing for the introduction of diverse substituents at the 3-position of the azetidine ring.
Table 1: Representative Reduction of an Azidoazetidine Derivative
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| tert-butyl 3-azidoazetidine-1-carboxylate | 10% Pd/C, H₂ (balloon), EtOAc | tert-butyl 3-aminoazetidine-1-carboxylate | 99 |
Note: This table illustrates the general high efficiency of the reduction of an azidoazetidine to an aminoazetidine, a reaction directly analogous to the reduction of the title compound.
Building Block for Diverse Heterocyclic Scaffolds via Click Chemistry
The azide group in benzyl 3-azidoazetidine-1-carboxylate serves as a versatile handle for the construction of more complex heterocyclic systems through 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting the azide with a terminal alkyne.
This methodology provides a straightforward route to novel azetidine-triazole hybrid molecules. The resulting 1,4-disubstituted triazole-containing azetidines are of significant interest in medicinal chemistry, as the triazole ring can act as a bioisostere for an amide bond and participate in various biological interactions. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for generating molecular diversity.
The general scheme for this transformation involves the reaction of this compound with a variety of terminal alkynes in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. This approach has been utilized to synthesize libraries of novel azetidine derivatives for biological screening.
Table 2: Examples of Click Reactions with Benzyl Azide
| Benzyl Azide | Alkyne Partner | Product |
| Benzyl Azide | Phenylacetylene | 1-benzyl-4-phenyl-1H-1,2,3-triazole |
| Benzyl Azide | Propargyl alcohol | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol |
Note: This table provides examples of the types of transformations possible with a benzyl azide, which are directly applicable to this compound.
Significance in the Construction of Conformationally Constrained Peptidomimetics and Amino Acid Analogues
The incorporation of the azetidine ring from this compound (after reduction of the azide to an amine and subsequent peptide coupling) into peptide chains is a powerful strategy for creating conformationally constrained peptidomimetics and novel amino acid analogues. The rigid, four-membered ring of the azetidine moiety imposes significant conformational restrictions on the peptide backbone, influencing its secondary structure and, consequently, its biological activity. nih.govnih.gov
Unlike the five-membered ring of proline, which tends to induce β-turns in peptides, the smaller azetidine ring has been shown to favor the formation of γ-turns. nih.govnih.gov This difference in conformational preference allows for the fine-tuning of peptide and protein structures for specific applications in drug design and protein engineering. By replacing natural amino acids with azetidine-based analogues, researchers can stabilize specific conformations that may be crucial for receptor binding or enzymatic activity.
The synthesis of these peptidomimetics involves the initial reduction of the azide group of this compound to the corresponding amine. This aminoazetidine derivative is then incorporated into a growing peptide chain using standard solid-phase or solution-phase peptide synthesis methodologies. The resulting peptides contain a rigid azetidine unit that serves to lock the peptide backbone into a more defined three-dimensional structure.
Table 3: Comparison of Turn Preferences for Proline and Azetidine-Containing Peptides
| Amino Acid Analogue | Ring Size | Preferred Turn Type |
| Proline | 5-membered | β-turn |
| Azetidine-2-carboxylic acid | 4-membered | γ-turn |
Application in the Fabrication of Complex Molecular Architectures, including Macrocycles
This compound is also a valuable tool for the construction of complex molecular architectures, including macrocycles. The azetidine unit can serve as a turn-inducing element, which can facilitate the challenging process of macrocyclization, particularly in the synthesis of small cyclic peptides. nih.govresearchgate.net
The azide functionality is particularly well-suited for intramolecular click chemistry reactions to form macrocycles. A linear precursor containing both an azide (from this compound) and a terminal alkyne can be cyclized under high-dilution conditions using a copper(I) catalyst. This approach has been successfully employed to generate a variety of macrocyclic structures containing both an azetidine and a triazole ring. nih.govbachem.com
These macrocyclic compounds are of great interest in drug discovery, as they often exhibit enhanced metabolic stability, improved cell permeability, and higher binding affinity compared to their linear counterparts. The ability to introduce the azetidine moiety provides a means of controlling the conformation of the macrocycle, which is crucial for its biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for Benzyl 3-azidoazetidine-1-carboxylate?
- Methodology : The synthesis typically involves introducing the azido group to the azetidine ring. Key steps include:
- Precursor Preparation : Start with a protected azetidine derivative (e.g., Benzyl 3-hydroxyazetidine-1-carboxylate, CAS 128117-22-6 ).
- Azidation : Use sodium azide (NaN₃) with a leaving group (e.g., triflate or bromide) under inert conditions. Solvents like DMF or acetonitrile are preferred for polar aprotic environments .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the product. Monitor purity via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) .
Q. How is this compound characterized spectroscopically?
- Techniques :
- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ ~4.5–5.1 ppm (benzyl CH₂), δ ~3.5–4.0 ppm (azetidine ring protons), and δ ~3.0 ppm (azido group adjacent protons) .
- IR : Strong absorption at ~2100 cm⁻¹ (N₃ stretch) confirms azide incorporation .
- Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular formula (C₁₁H₁₀N₄O₂, theoretical m/z 247.08) .
Q. What safety precautions are required when handling this compound?
- Hazards : Azides are shock-sensitive and may decompose explosively. Avoid grinding, heating, or exposure to strong acids .
- Protocols : Use blast shields, conduct reactions in small batches, and store at ≤4°C in inert atmospheres. Follow MedChemExpress guidelines for lab hygiene and disposal .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural configuration of this compound?
- Methodology :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Refinement : Apply SHELXL for small-molecule refinement. Key parameters: R-factor <5%, wR₂ <10%, and hydrogen bonding network validation .
Q. How do solvent polarity and temperature affect the regioselectivity of click reactions involving this compound?
- Experimental Design :
- Solvent Screening : Compare DMSO (polar aprotic) vs. THF (non-polar). Monitor reaction progress via HPLC.
- Thermodynamic Analysis : Perform kinetic studies at 25°C, 40°C, and 60°C. Calculate activation energy (Eₐ) using Arrhenius plots.
- Findings : Polar solvents increase reaction rates (e.g., DMSO: k = 0.15 min⁻¹ vs. THF: k = 0.04 min⁻¹ at 25°C) due to stabilization of the transition state .
Q. How can contradictory biological activity data (e.g., cytotoxicity vs. anti-cancer efficacy) be reconciled for this compound?
- Analytical Approach :
- Dose-Response Studies : Test IC₅₀ values across multiple cell lines (e.g., MCF-7, A549) using MTT assays.
- Mechanistic Profiling : Perform RNA sequencing to identify pathways affected (e.g., apoptosis vs. necrosis).
Key Considerations for Researchers
- Structural Analogs : Derivatives like Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS 72776-05-7) highlight the impact of substituents on reactivity and bioactivity .
- Data Validation : Cross-reference crystallographic data (SHELX) with spectroscopic results to resolve ambiguities .
- Safety : Prioritize small-scale reactions and rigorous hazard assessments due to azide instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
